Propyl beta-d-glucuronide

Overview

Description

Synthesis Analysis

The practical synthesis of β-acyl glucuronides, which include compounds like Propyl beta-D-glucuronide, has been described using allyl 2,3,4-tri-(O-allyloxycarbonyl)-d-glucuronate and 1-chloro-N,N,2-trimethyl-1-propenylamine. This process allows for the synthesis of β-acyl glucuronate in good yields, with the resulting acyl glucuronates showing sufficient solubility to organic solvents, thus facilitating their purification through conventional methods like silica gel column chromatography or crystallization, even in multigram quantities (Nagao, Suzuki, & Takano, 2016).

Molecular Structure Analysis

The molecular structure and degradation kinetics of 1-beta-O-acyl glucuronides have been extensively studied, providing insights into their electrophilic reactivity under physiological conditions. These studies help in understanding the structural factors affecting their stability and reactivity, essential for designing glucuronide-based drug conjugates with improved pharmacokinetic properties (Baba & Yoshioka, 2009).

Chemical Reactions and Properties

Enzyme-assisted synthesis and structural characterization of glucuronides, including those similar to this compound, highlight the regio- and stereoselectivity of glucuronidation processes. These processes are critical for the metabolism of various pharmacologically active compounds and their subsequent excretion (Luukkanen et al., 1999).

Physical Properties Analysis

The analysis of physical properties, such as solubility and stability in organic solvents, is crucial for understanding the behavior of β-acyl glucuronides in different environments. This knowledge is pivotal in the purification and handling of these compounds during pharmaceutical development processes.

Chemical Properties Analysis

The intrinsic electrophilic reactivity of β-acyl glucuronides, as characterized by their degradation rate constants under physiological conditions, provides essential insights into their chemical properties. Understanding these properties helps in predicting the behavior of related compounds in biological systems and their potential implications in drug metabolism and adverse drug reactions (Baba & Yoshioka, 2009).

Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Development Propyl beta-d-glucuronide derivatives have been investigated for their potential in developing antibody-drug conjugates (ADCs). A study demonstrated the utility of a beta-glucuronide-based linker for attaching cytotoxic agents to monoclonal antibodies, showing that this approach could target cytotoxic agents to cancer cells with high specificity and efficacy. The beta-glucuronide linker system was found to be highly stable in rat plasma and led to ADCs that exhibited pronounced antitumor activity in lymphoma and renal cell carcinoma models, demonstrating the effectiveness of this strategy for cancer therapy (S. Jeffrey et al., 2006).

Drug Metabolism Studies this compound is also pertinent in the context of drug metabolism, where the determination of specific glucuronide metabolites can aid in understanding the pharmacokinetics and pharmacodynamics of various drugs. A study developed a sensitive and specific method for the determination of propofol O-glucuronide in hepatic microsomes from different species, facilitating the characterization of interspecies differences in O-glucuronidation activity. This research aids in the exploration of drug metabolism across species, which is crucial for drug development and safety assessment (S. Liang et al., 2011).

Enzymatic Synthesis and Monitoring this compound's relevance extends to enzymatic studies and the synthesis of glucuronide conjugates. Research on Escherichia coli glucuronylsynthase, engineered to catalyze the glucuronylation of a wide range of alcohols, highlights the enzyme's potential in the efficient and scalable synthesis of beta-glucuronides under mild conditions. This development opens up new avenues for synthesizing glucuronide conjugates of therapeutic and diagnostic importance (Shane M. Wilkinson et al., 2008).

Environmental Monitoring Another application of this compound involves environmental monitoring, specifically the detection of E. coli in marine bathing waters. By measuring beta-d-glucuronidase (GLUase) activity, a rapid and low-cost method for real-time enumeration of E. coli in recreational waters has been suggested. This method demonstrates the potential of this compound derivatives for environmental health monitoring and public safety (P. Lebaron et al., 2005).

Mechanism of Action

Future Directions

Recent advances in the detection of β-glucuronidase activity, which is significant in the metabolism of Propyl beta-D-glucuronide, have been made . These advances include the development of sensors for β-glucuronidase activity detection, which offer rapid and reliable detection . This could facilitate future mechanistic investigations on the metabolism of this compound and may optimize its clinical application .

Biochemical Analysis

Biochemical Properties

Propyl Beta-D-Glucuronide is a product of the glucuronidation process, a major phase II metabolic pathway in the human body. It interacts with enzymes such as beta-glucuronidase (β-GLU), which is widely distributed in mammalian tissues, body fluids, and microbiota . β-GLU catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone, resulting in different physiological reactions .

Cellular Effects

The effects of this compound on cells are not fully understood. The activity of β-GLU, with which it interacts, is known to be associated with the occurrence of some diseases. For instance, high levels of β-GLU activity in serum often accompany tumors in necrotic areas, while abnormally low levels may cause diseases such as liver failure and mucopolysaccharidosis .

Molecular Mechanism

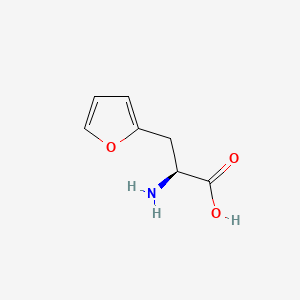

The molecular mechanism of this compound involves its interaction with β-GLU. This enzyme catalyzes the hydrolysis of this compound, releasing glucuronic acid and propyl alcohol . This process is part of the body’s mechanism for detoxifying and eliminating foreign substances.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. The activity of β-GLU, which interacts with this compound, has been extensively studied. Changes in β-GLU activity are often associated with the occurrence of diseases and deterioration of water quality .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of a glucuronic acid group to substances to make them more water-soluble, facilitating their excretion from the body .

properties

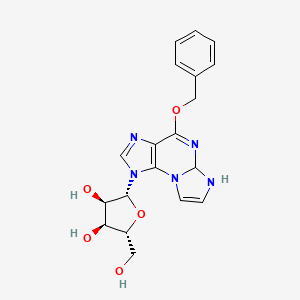

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-propoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O7/c1-2-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14/h4-7,9-12H,2-3H2,1H3,(H,13,14)/t4-,5-,6+,7-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIZNQNCGFFJFO-KPRJIFDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801291175 | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17685-07-3 | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl β-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801291175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.0]hept-2-ene-6-carboxylic acid, methyl ester, (1alpha,5alpha,6beta)- (9CI)](/img/no-structure.png)

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)